IHR-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

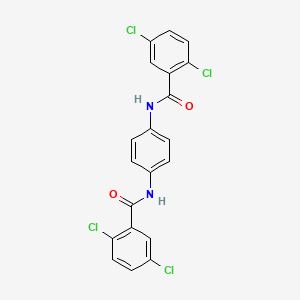

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLHHRGZKNUOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Hedgehog Signaling Pathway: A Core Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the discovery and core mechanisms of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and adult tissue homeostasis. The aberrant activation of this pathway is implicated in various developmental disorders and cancers, making it a significant target for therapeutic intervention. This document details the key molecular players, their interactions, and the seminal experimental methodologies that have been pivotal in elucidating this pathway.

Discovery and Core Components

The Hedgehog signaling pathway was first identified in the late 1970s and early 1980s through landmark genetic screens in the fruit fly, Drosophila melanogaster, by Christiane Nüsslein-Volhard and Eric Wieschaus. These screens identified genes controlling the segmentation of the larval cuticle, one of which was named hedgehog due to the spiky, hedgehog-like appearance of the mutant larvae. This foundational work, which earned them the Nobel Prize in Physiology or Medicine in 1995, opened the door to understanding a signaling cascade that is remarkably conserved from insects to humans.

In mammals, three Hedgehog orthologs have been identified: Sonic hedgehog (Shh), Indian hedgehog (Ihh), and Desert hedgehog (Dhh). Shh is the most extensively studied and has the broadest range of functions during development. The core components of the mammalian Hedgehog signaling pathway are:

-

Hedgehog Ligands (Hh): Secreted, lipid-modified signaling proteins (Shh, Ihh, Dhh).

-

Patched (PTCH1 and PTCH2): A 12-pass transmembrane receptor that binds Hh ligands.

-

Smoothened (SMO): A 7-pass transmembrane protein, related to G-protein coupled receptors (GPCRs), which acts as the key signal transducer.

-

Suppressor of Fused (SUFU): A cytoplasmic protein that negatively regulates the pathway.

-

GLI Transcription Factors (GLI1, GLI2, GLI3): The final effectors of the pathway that modulate target gene expression.

The Canonical Signaling Pathway

The canonical Hedgehog signaling pathway is characterized by a unique mechanism of derepression. In vertebrates, this process is intricately linked to the primary cilium, a microtubule-based organelle that acts as a signaling hub.

In the "OFF" state (absence of Hh ligand):

-

The receptor PTCH1 is localized to the primary cilium.

-

PTCH1 actively inhibits the ciliary localization and activity of SMO. The precise mechanism of this inhibition is thought to involve the regulation of sterol levels within the ciliary membrane.

-

In the cytoplasm, the GLI proteins (primarily GLI2 and GLI3) are part of a large protein complex that includes SUFU.

-

This complex facilitates the phosphorylation of GLI2 and GLI3 by kinases such as PKA, GSK3β, and CK1.

-

Phosphorylated GLI3 is proteolytically processed into a shorter repressor form (GliR).

-

GliR translocates to the nucleus and represses the transcription of Hh target genes.

In the "ON" state (presence of Hh ligand):

-

Hh ligand binds to PTCH1.

-

The Hh-PTCH1 complex is internalized and removed from the primary cilium.

-

The inhibition of SMO by PTCH1 is relieved.

-

SMO accumulates and becomes active within the primary cilium.

-

Activated SMO leads to the dissociation of the SUFU-GLI complex.

-

The full-length, active forms of GLI2 (and GLI1, which is a transcriptional target of the pathway) translocate to the nucleus.

-

These GLI activators (GliA) induce the expression of Hh target genes, including PTCH1 and GLI1 (which creates a positive feedback loop), as well as genes involved in cell proliferation, survival, and differentiation.

Canonical Hedgehog signaling pathway in the "OFF" and "ON" states.

Quantitative Data

The interactions and activity of the Hedgehog pathway components have been quantified through various biochemical and cell-based assays.

Table 1: Ligand-Receptor and Agonist Binding Affinities

| Interacting Molecules | Assay Type | Parameter | Value | Cell/System |

| Sonic Hedgehog (Shh) & PTCH1 | Radioligand Binding | Kd | ~1.0 nM | 293 cells expressing PTCH1[1] |

| Indian Hedgehog (Ihh) & PTCH1 | Radioligand Binding | Kd | ~1.0 nM | 293 cells expressing PTCH1[1] |

| Desert Hedgehog (Dhh) & PTCH1 | Radioligand Binding | Kd | ~2.6 nM | 293 cells expressing PTCH1[1] |

| Unlipidated ShhN & PTCH1 | Isothermal Titration Calorimetry | Kd | ~30 nM | In solution[2] |

| Smoothened Agonist (SAG) & SMO | Competition Binding Assay | Kd | 59 nM | Cos-1 cells expressing SMO[3][4] |

| Smoothened Agonist (SAG) | Luciferase Reporter Assay | EC50 | 3 nM | Shh-LIGHT2 (NIH 3T3) cells[4][5][6] |

| HL2-m5 peptide & Shh | ELISA | KD | 170 nM | In vitro[7] |

| HL2-m5 peptide & Ihh | ELISA | KD | 160 nM | In vitro[7] |

| HL2-m5 peptide & Dhh | ELISA | KD | 330 nM | In vitro[7] |

Table 2: Cellular Concentrations of Hh Pathway Components in Drosophila S2 Cells

| Protein | Cellular Concentration (nM) | Molar Ratio (relative to SMO) |

| Smoothened (SMO) | 13 ± 4 | 1 |

| Costal2 (Cos2) | 100 ± 20 | ~7.7 |

| Fused (Fu) | 120 ± 10 | ~9.2 |

| Cubitus interruptus (Ci) | 200 ± 40 | ~15.4 |

| Suppressor of Fused (SUFU) | 1500 ± 300 | ~115.4 |

Data adapted from a quantitative immunoblotting study in Drosophila S2 cells.[8]

Table 3: Example of Target Gene Expression Modulation

| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression |

| ONS76 Medulloblastoma | Shh ligand (8 hours) | Sna1 | Robustly increased[9] |

| Daoy Medulloblastoma | Shh ligand (8 hours) | Gli1 | Robustly increased[9] |

| NIH 3T3 | SAG (Smoothened Agonist) | Gli1 | Increased[10] |

| MDA-MB-231 Breast Cancer | Recombinant human SHH (1 µM) | PTCH1 | Significantly increased[11] |

| MDA-MB-231 Breast Cancer | Recombinant human SHH (1 µM) | GLI1 | Significantly increased[11] |

Key Experimental Protocols

The elucidation of the Hedgehog pathway has relied on a combination of genetic, biochemical, and cell biological techniques.

Drosophila Genetic Screen for Segmentation Mutants

The initial discovery of the hedgehog gene was the result of a forward genetic screen designed to identify genes responsible for the embryonic body plan of Drosophila.

Objective: To identify genes that, when mutated, disrupt the normal segmental pattern of the fly larva.

Methodology:

-

Mutagenesis: Adult male flies are fed a chemical mutagen, typically ethyl methanesulfonate (EMS), to induce random point mutations in their germ cells.

-

Crossing Scheme: A multi-generational crossing scheme is established to make the induced mutations homozygous. This is necessary because most developmental mutations are recessive and lethal.

-

Phenotypic Screening: The progeny (larvae) are screened for defects in their cuticle patterns. The wild-type larva has a characteristic pattern of denticle belts on its ventral surface, which are altered in segmentation mutants.

-

Mutant Classification: Mutants are categorized based on their phenotype (e.g., gap, pair-rule, or segment polarity mutants). Hedgehog was identified as a segment polarity gene.

-

Gene Mapping and Identification: The mutated gene is mapped to a specific chromosomal location using genetic recombination and subsequently identified through molecular techniques.

Workflow for a Drosophila forward genetic screen.

GLI-Luciferase Reporter Assay

This is a widely used cell-based assay to quantitatively measure the transcriptional activity of the Hedgehog pathway.

Objective: To quantify the activation of GLI transcription factors in response to Hh pathway agonists or antagonists.

Methodology:

-

Cell Line: A responsive cell line, such as NIH 3T3 cells, is used. These cells are engineered to stably or transiently express two constructs:

-

A firefly luciferase reporter gene under the control of a promoter containing multiple GLI binding sites (GBS).

-

A constitutively expressed Renilla luciferase gene, which serves as an internal control for transfection efficiency and cell viability.

-

-

Cell Culture and Treatment: Cells are cultured to confluency and then treated with conditioned media containing Shh ligand, a small molecule agonist (e.g., SAG), or an antagonist (e.g., cyclopamine), along with appropriate controls.

-

Lysis: After a defined incubation period (e.g., 24-48 hours), the cells are lysed to release the luciferase enzymes.

-

Luminescence Measurement: The cell lysate is transferred to a luminometer plate. A dual-luciferase reagent kit is used to sequentially measure the luminescence from the firefly and Renilla luciferases.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold change in reporter activity relative to the untreated control indicates the level of Hh pathway activation.

Co-Immunoprecipitation (Co-IP) of PTCH1 and SMO

Co-IP is a technique used to study protein-protein interactions. It has been used to demonstrate the physical association between PTCH1 and SMO.

Objective: To determine if PTCH1 and SMO are part of the same protein complex within the cell.

Methodology:

-

Cell Lysis: Cells expressing PTCH1 and SMO are lysed under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-PTCH1), known as the "bait" protein. The antibody-protein complexes are then captured on protein A/G-conjugated beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-SMO), the "prey" protein.

-

Detection: The presence of the prey protein in the immunoprecipitate indicates that it was in a complex with the bait protein.

Analysis of SMO Translocation to the Primary Cilium

This microscopy-based assay is used to visualize a key activation step of the Hh pathway in vertebrate cells.

Objective: To observe the movement of SMO into the primary cilium upon Hh pathway stimulation.

Methodology:

-

Cell Culture: Cells that form primary cilia (e.g., NIH 3T3 fibroblasts) are cultured on coverslips. They may express a fluorescently tagged version of SMO (e.g., SMO-GFP) or be analyzed for endogenous SMO.

-

Pathway Stimulation: Cells are treated with Shh ligand or a SMO agonist (e.g., SAG) for a specific duration.

-

Immunofluorescence Staining:

-

Cells are fixed and permeabilized.

-

They are incubated with primary antibodies against SMO (if not tagged) and a ciliary marker (e.g., acetylated α-tubulin or Arl13b).

-

Fluorescently labeled secondary antibodies are used for detection.

-

Nuclei are often counterstained with DAPI.

-

-

Microscopy: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope.

-

Analysis: The images are analyzed to determine the percentage of ciliated cells that show co-localization of SMO with the ciliary marker. An increase in SMO localization within the cilium in treated cells compared to control cells indicates pathway activation.

Conclusion

The discovery of the Hedgehog signaling pathway, originating from elegant genetic screens in Drosophila, has unveiled a fundamental mechanism governing animal development and tissue homeostasis. The subsequent decades of research have delineated a complex and fascinating signaling cascade, with the primary cilium emerging as a central player in vertebrates. The experimental protocols detailed herein represent some of the cornerstone techniques that have enabled researchers to dissect this pathway from the level of gene discovery to the quantitative analysis of molecular interactions and cellular dynamics. A thorough understanding of this pathway's core components and their regulation continues to be paramount for the development of novel therapeutics for a range of human diseases, from birth defects to cancer.

References

- 1. Characterization of two patched receptors for the vertebrate hedgehog protein family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The morphogen Sonic hedgehog inhibits its receptor Patched by a pincer grasp mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Smoothened Agonist (SAG) HCl|cas 912545-86-9|DC Chemicals [dcchemicals.com]

- 7. Design and Evolution of a Macrocyclic Peptide Inhibitor of the Sonic Hedgehog/Patched Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Quantification of Pathway Components Supports a Novel Model of Hedgehog Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mitogen-activated kinase kinase kinase 1 inhibits hedgehog signaling and medulloblastoma growth through GLI1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of SHH/GLI1 axis on EMT mediated migration and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Target of IHR-1: A Technical Guide for Researchers

An In-depth Examination of Smoothened as the Cellular Target of the Novel Antagonist IHR-1

This technical guide provides a comprehensive overview of the identification and characterization of the cellular target of this compound, a potent and selective antagonist of the Hedgehog (Hh) signaling pathway. This compound has been identified as a cell-membrane-impermeable inhibitor that directly targets Smoothened (Smo), a pivotal G protein-coupled receptor (GPCR) in the Hh cascade. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, developmental biology, and medicinal chemistry.

Executive Summary

This compound: A Potent and Selective Smoothened Antagonist

This compound is a synthetic molecule that has demonstrated high-affinity binding to the Smoothened receptor, leading to the inhibition of the Hedgehog signaling pathway. A key characteristic of this compound is its impermeability to the cell membrane, making it a valuable tool for studying the extracellular modulation of Smoothened.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with its cellular target, Smoothened.

| Parameter | Value | Assay Method | Reference |

| IC50 | 7.6 nM | Not specified in abstract | Fan et al., 2014 |

| Binding Target | Smoothened (Smo) | Competitive Binding Assay | Fan et al., 2014 |

| Mechanism of Action | Antagonist | Gli-luciferase Reporter Assay | Fan et al., 2014 |

| Cell Permeability | Impermeable | Inferred from experimental design | Fan et al., 2014 |

The Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. Smoothened is a central component of this pathway.

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the transmembrane receptor Patched (Ptch) inhibits the activity of Smoothened, preventing its localization to the primary cilium and keeping the pathway in an "off" state. Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors and the expression of Hh target genes.

Experimental Protocols for this compound Target Identification

The identification of Smoothened as the cellular target of this compound relies on a combination of robust cell-based and biochemical assays. The following sections provide detailed, representative protocols for these key experiments.

Experimental Workflow

The general workflow for identifying and characterizing a Smoothened antagonist like this compound involves a primary screen to identify pathway inhibitors, followed by secondary assays to confirm the target and mechanism of action.

The Role of IST-1 in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the Caenorhabditis elegans Insulin/IGF-1 Receptor Substrate homolog, IST-1, a key adaptor protein in the highly conserved Insulin/IGF-1 Signaling (IIS) pathway. The IIS pathway is a critical regulator of a multitude of cellular and organismal processes, including metabolism, growth, stress resistance, longevity, and germline development. This document details the function of IST-1 within this pathway, summarizes quantitative data on the phenotypic consequences of its mutation, provides detailed experimental protocols for its study, and visualizes the intricate signaling networks and experimental workflows. Given the evolutionary conservation of the IIS pathway, insights into the function of IST-1 in C. elegans offer valuable understanding for analogous pathways in higher organisms, including humans, and present potential avenues for therapeutic intervention in age-related diseases and developmental disorders.

Introduction to IST-1 and the Insulin/IGF-1 Signaling Pathway

The Insulin/IGF-1 Signaling (IIS) pathway is a fundamental signaling cascade that connects nutrient availability to key developmental and metabolic decisions.[1] In the nematode C. elegans, this pathway is initiated by the binding of insulin-like peptides (ILPs) to the DAF-2 insulin/IGF-1 transmembrane receptor.[2] This binding event triggers a downstream phosphorylation cascade. IST-1, the sole C. elegans homolog of the mammalian Insulin Receptor Substrate (IRS) proteins, acts as a crucial adaptor protein in this pathway.[2] While IRS proteins in mammals are a family of six members, C. elegans and Drosophila melanogaster possess a single ortholog, IST-1 and CHICO, respectively.[1]

IST-1 lacks intrinsic enzymatic activity and functions as a scaffold to recruit downstream signaling molecules, most notably the AGE-1/AAP-1 phosphatidylinositol 3-kinase (PI3K) complex.[1][2] The activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates a cascade of serine/threonine kinases including PDK-1, AKT-1, and AKT-2.[3] A primary downstream target of this kinase cascade is the DAF-16/FOXO transcription factor.[1] When the IIS pathway is active, DAF-16 is phosphorylated and sequestered in the cytoplasm.[4] However, under conditions of reduced IIS, DAF-16 translocates to the nucleus where it regulates the expression of genes involved in stress resistance, metabolism, and longevity.[4]

Quantitative Data on IST-1 Function

The functional significance of IST-1 in developmental processes is most evident when the IIS pathway is compromised. While ist-1 single mutants often exhibit a wild-type phenotype under standard laboratory conditions, their genetic interaction with other components of the IIS pathway reveals their critical role.[2]

| Genetic Background | Temperature (°C) | Phenotype | Percentage of Animals with Phenotype |

| ist-1(ok2706) | 20 | Larval Arrest | ~0% |

| Sterile | ~0% | ||

| age-1(mg305) | 20 | Larval Arrest | ~5% |

| Sterile | ~10% | ||

| age-1(mg305); ist-1(ok2706) | 20 | Larval Arrest | 100% |

| Sterile | 0% (all arrest) | ||

| daf-2(e1370) | 22.5 | Dauer Formation | ~90% |

| daf-2(e1370); ist-1(ok2706) | 22.5 | Dauer Formation | ~85% |

| age-1(hx546) | 25.5 | Dauer Formation | ~5% |

| age-1(hx546); ist-1(RNAi) | 25.5 | Dauer Formation | ~50% |

| Table 1: Developmental Phenotypes of ist-1 Mutants. Data compiled from Guerrero-Gómez et al., 2023.[1][2] |

| Genetic Background | Temperature (°C) | Mean Lifespan (days) | Maximum Lifespan (days) | Percent Increase in Mean Lifespan vs. Wild-Type |

| Wild-type (N2) | 25 | 15.0 | 22.0 | - |

| age-1(hx546) | 25 | 25.3 | 46.2 | 65% |

| Table 2: Lifespan Extension in the Insulin/IGF-1 Signaling Pathway. Data from Friedman and Johnson, 1988.[5][6] |

Role of IST-1 in Germline Development

The IIS pathway plays a significant role in coordinating germline proliferation with developmental stage and nutrient availability.[7] Reduced insulin signaling has been shown to slow the proliferation of germline stem cells in C. elegans larvae.[7] This regulation is crucial for ensuring that the energetic costs of reproduction are balanced with the overall metabolic state of the organism.

While direct studies on the specific role of ist-1 in germline development are limited, its position as a key mediator of DAF-2 signaling strongly implicates it in this process. The sterility observed in age-1; ist-1 double mutants at permissive temperatures further supports a role for IST-1 in ensuring proper reproductive development.[2] The signaling from specific insulin-like peptides, such as INS-3 and INS-33, has been shown to act through the canonical PI3K pathway to influence germline proliferation, a pathway in which IST-1 is a critical component.[7]

Signaling Pathways and Experimental Workflows

The Insulin/IGF-1 Signaling Pathway in C. elegans

Figure 1: The canonical Insulin/IGF-1 signaling pathway in C. elegans.

Experimental Workflow for IST-1 Knockdown via RNAi Feeding

Logical Flow for DAF-16 Nuclear Localization Assay

Figure 3: Logical flow of a DAF-16 nuclear localization experiment.

Experimental Protocols

RNAi-mediated Knockdown of ist-1 by Feeding

Objective: To reduce the expression of ist-1 in C. elegans to study its loss-of-function phenotype.

Materials:

-

ist-1 cDNA clone in L4440 vector

-

HT115(DE3) competent E. coli

-

LB medium with ampicillin (100 µg/ml) and tetracycline (12.5 µg/ml)

-

NGM (Nematode Growth Medium) plates containing ampicillin (100 µg/ml) and IPTG (1 mM)

-

Synchronized L4 stage C. elegans

Procedure:

-

Transform the L4440-ist-1 plasmid into HT115(DE3) E. coli.

-

Inoculate a single colony into 5 ml of LB with ampicillin and tetracycline and grow overnight at 37°C with shaking.

-

Seed NGM-IPTG plates with 100 µl of the overnight culture and allow the bacterial lawn to grow overnight at room temperature.

-

Place 5-10 synchronized L4 stage worms onto the RNAi plates.

-

Incubate the plates at the desired temperature (e.g., 20°C or 25.5°C for studying dauer formation).

-

Transfer the parent worms to fresh RNAi plates every 24 hours to maintain a synchronized population of progeny.

-

Score the F1 progeny for phenotypes of interest, such as larval arrest, sterility, or dauer formation, under a dissecting microscope.

-

As a control, perform the same procedure with HT115(DE3) bacteria containing the empty L4440 vector.

CRISPR/Cas9-mediated Knockout of ist-1

Objective: To create a stable, heritable null mutation in the ist-1 gene.

Materials:

-

Plasmids for expressing Cas9 and a single guide RNA (sgRNA) targeting ist-1.

-

A repair template plasmid containing short homology arms flanking the desired deletion and a visible marker (e.g., unc-119(+) or a fluorescent reporter).

-

Young adult C. elegans (e.g., unc-119(ed3) if using unc-119 rescue).

-

Microinjection setup.

Procedure:

-

Design and Clone sgRNA: Design an sgRNA targeting an early exon of the ist-1 gene. Clone the sgRNA sequence into a Cas9-expressing vector.

-

Prepare Injection Mix: Prepare an injection mix containing the Cas9/sgRNA plasmid (e.g., 50 ng/µl), the repair template plasmid (e.g., 50 ng/µl), and a co-injection marker (e.g., pCFJ90 at 2.5 ng/µl).

-

Microinjection: Inject the mix into the gonad of young adult hermaphrodites.

-

Screen for Edited Progeny: Single out the injected P0 animals and screen their F1 progeny for the presence of the co-injection marker. From the F1s that carry the marker, look for the phenotype associated with the repair template (e.g., rescue of the unc-119 phenotype).

-

Isolate Homozygous Mutants: Single out the F1 animals with the desired edit and allow them to self-fertilize. Screen the F2 generation for homozygous mutants.

-

Verify the Deletion: Confirm the deletion in the ist-1 locus by PCR and Sanger sequencing.

DAF-16 Nuclear Localization Assay

Objective: To visualize the subcellular localization of the DAF-16 transcription factor as an indicator of IIS pathway activity.

Materials:

-

TJ356 transgenic C. elegans strain, which expresses a DAF-16::GFP fusion protein.

-

NGM plates with bacteria for the experimental condition (e.g., ist-1 RNAi).

-

NGM plates with control bacteria.

-

Microscope slides and 2% agarose pads.

-

Sodium azide or levamisole for immobilization.

-

Fluorescence microscope with a GFP filter set.

Procedure:

-

Grow synchronized TJ356 worms on the experimental and control plates until the desired developmental stage (e.g., young adult).

-

Mount 10-20 worms from each condition on a 2% agarose pad on a microscope slide with a drop of M9 buffer containing an anesthetic.

-

Observe the worms under the fluorescence microscope.

-

Score the localization of DAF-16::GFP in the cells of the hypodermis and intestine. Categorize the localization as predominantly cytoplasmic, intermediate, or predominantly nuclear.

-

Calculate the percentage of worms in each category for both the experimental and control groups. An increase in the percentage of worms with nuclear DAF-16::GFP in the experimental group indicates a downregulation of the IIS pathway.[8]

Conclusion

IST-1 is an essential, though sometimes redundant, component of the C. elegans Insulin/IGF-1 Signaling pathway, playing a critical role in developmental decisions, particularly under conditions of genetic or environmental stress. Its function as an adaptor protein linking the DAF-2 receptor to the downstream PI3K/AGE-1 kinase cascade is fundamental to the regulation of the DAF-16/FOXO transcription factor. The quantitative data clearly demonstrate that the loss of ist-1 function can lead to severe developmental defects, such as larval arrest and sterility, especially when the IIS pathway is already compromised. Furthermore, the involvement of the IIS pathway in germline proliferation highlights a crucial role for IST-1 in reproductive fitness. The detailed experimental protocols and visualizations provided in this guide offer a comprehensive toolkit for researchers to further investigate the multifaceted roles of IST-1 and the broader implications of insulin/IGF-1 signaling in development, aging, and disease. The conserved nature of this pathway underscores the relevance of these studies in C. elegans for understanding human health and developing novel therapeutic strategies.

References

- 1. Insulin receptor substrate family member IST-1 regulates the development of Caenorhabditis elegans age-1 and aap-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C. elegans dauer formation and the molecular basis of plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. daf-16 nuclear localization: Topics by Science.gov [science.gov]

- 5. A Mutation in the Age-1 Gene in Caenorhabditis Elegans Lengthens Life and Reduces Hermaphrodite Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased life-span of age-1 mutants in Caenorhabditis elegans and lower Gompertz rate of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis and Properties of IHR-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, properties, and biological evaluation of IHR-1, a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. The information presented herein is intended to support researchers and drug development professionals in the fields of oncology, developmental biology, and medicinal chemistry.

Introduction to this compound

This compound, with the chemical name N,N'-1,4-Phenylenebis[2,5-dichlorobenzamide], is a small molecule inhibitor of the Hedgehog signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. This compound exerts its inhibitory effect by antagonizing the Smoothened (Smo) receptor, preventing the downstream activation of the GLI family of transcription factors and the subsequent expression of Hh target genes.[1] This guide details the synthetic route to obtain this compound and the experimental protocols to characterize its biological activity.

Chemical Properties and Data

This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | N,N'-1,4-Phenylenebis[2,5-dichlorobenzamide] | [1] |

| CAS Number | 548779-60-8 | [1] |

| Molecular Formula | C₂₀H₁₂Cl₄N₂O₂ | [1] |

| Molecular Weight | 454.13 g/mol | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at 4°C | [1] |

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic acyl substitution reaction between 1,4-phenylenediamine and 2,5-dichlorobenzoyl chloride. The proposed synthetic scheme is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-phenylenediamine

-

2,5-dichlorobenzoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of 2,5-Dichlorobenzoyl Chloride: 2,5-Dichlorobenzoic acid is reacted with an excess of thionyl chloride under reflux conditions. The reaction is monitored for the cessation of gas evolution. After completion, excess thionyl chloride is removed by distillation to yield crude 2,5-dichlorobenzoyl chloride, which can be purified by vacuum distillation.

-

Synthesis of N,N'-1,4-Phenylenebis[2,5-dichlorobenzamide] (this compound): a. In a round-bottom flask, dissolve 1,4-phenylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane. b. Cool the solution to 0°C in an ice bath. c. To this solution, add a solution of 2,5-dichlorobenzoyl chloride (2.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, wash the reaction mixture sequentially with deionized water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid. i. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Properties and Activity

This compound is a highly potent antagonist of the Smoothened receptor with a reported half-maximal inhibitory concentration (IC₅₀) of 7.6 nM.[1] It selectively inhibits the Hedgehog signaling pathway over other pathways such as Wnt and Notch.[1] The primary mechanism of action is the blockage of Smoothened accumulation in the primary cilium, a critical step in the activation of the Hh pathway.[1]

| Biological Parameter | Value | Reference |

| Target | Smoothened (Smo) | [1] |

| Activity | Antagonist | [1] |

| IC₅₀ | 7.6 nM | [1] |

| Mechanism of Action | Blocks Smo accumulation in primary cilium | [1] |

Experimental Protocols for Biological Evaluation

Hedgehog Signaling Pathway Luciferase Reporter Assay

This assay quantitatively measures the inhibition of the Hedgehog pathway by this compound.

Caption: Workflow for the Hedgehog Luciferase Reporter Assay.

Protocol:

-

Cell Seeding: Seed NIH/3T3 cells stably expressing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound in a low-serum medium. Include a vehicle control (DMSO).

-

Pathway Activation: After a 1-hour pre-incubation with this compound, add a Smoothened agonist, such as SAG (Smoothened Agonist), to stimulate the Hedgehog pathway.

-

Incubation: Incubate the plate for 24-48 hours to allow for the expression of the luciferase reporter gene.

-

Lysis and Measurement: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions of a dual-luciferase reporter assay system. A constitutively expressed Renilla luciferase can be used for normalization.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Immunofluorescence Staining for Smoothened Localization

This protocol allows for the visualization of this compound's effect on the subcellular localization of Smoothened.

Caption: Workflow for Immunofluorescence Staining of Smoothened.

Protocol:

-

Cell Culture: Seed NIH/3T3 or other suitable cells on glass coverslips in a 24-well plate and grow them to confluence. Induce ciliogenesis by serum starvation for 24-48 hours.

-

Treatment: Treat the cells with this compound and a Hedgehog pathway agonist (e.g., SAG) for a specified time.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against Smoothened and a ciliary marker (e.g., acetylated tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining. Visualize the localization of Smoothened within the primary cilia using a fluorescence or confocal microscope.

Quantitative Real-Time PCR (qPCR) for Hh Target Gene Expression

This assay measures the effect of this compound on the transcription of Hedgehog target genes.

Caption: Workflow for qPCR Analysis of Hh Target Genes.

Protocol:

-

Cell Treatment: Treat Hh-responsive cells with this compound and a Hedgehog agonist for a suitable duration (e.g., 24 hours).

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with specific primers for the Hh target genes Gli1 and Ptch1, and a housekeeping gene (e.g., GAPDH or Actin) for normalization.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.

Signaling Pathway

This compound functions by inhibiting the Hedgehog signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis.

Caption: this compound Inhibition of the Hedgehog Signaling Pathway.

In the absence of a Hedgehog ligand, the receptor Patched-1 (PTCH1) inhibits the activity of Smoothened (Smo). Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing Smo to translocate to the primary cilium and become active. Activated Smo then initiates a signaling cascade that leads to the activation of the GLI transcription factors, which translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. This compound directly antagonizes Smo, preventing its activation and thereby blocking the entire downstream signaling pathway.

This guide provides a foundational resource for the synthesis and evaluation of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

An In-depth Technical Guide on the Regulation and Inhibition of Gli Transcription Factors

A Note on the Topic: Initial literature searches for a specific molecule or pathway termed "IHR-1" in the context of Gli transcription factor regulation did not yield specific results. It is possible that this is a novel, proprietary, or less commonly used nomenclature. Therefore, this guide will focus on the well-established mechanisms of regulation and inhibition of Gli transcription factors, which are the key mediators of the Hedgehog signaling pathway. This comprehensive overview is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the core regulatory processes and therapeutic targeting strategies for Gli proteins.

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation is implicated in a variety of human cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and prostate.[2][3][4][5] The final effectors of the Hh pathway are the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3), which control the expression of target genes that regulate cell proliferation, survival, and differentiation.[2][6][7] Given their central role in oncogenesis, the Gli proteins have emerged as critical targets for anti-cancer therapies.[2][6]

The Canonical Hedgehog Signaling Pathway and Gli Regulation

In the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the activity of a second transmembrane protein, Smoothened (SMO).[5][8] This keeps the Gli transcription factors in an inactive state in the cytoplasm, where they are part of a large protein complex that includes Suppressor of Fused (SUFU). Within this complex, Gli proteins are phosphorylated by protein kinase A (PKA), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1).[5][9] This phosphorylation marks Gli2 and Gli3 for proteolytic cleavage into their repressor forms (Gli2R and Gli3R), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[5][10] Gli1, which functions primarily as a transcriptional activator, is targeted for degradation.[3][4][11]

Upon binding of an Hh ligand to PTCH, the inhibition of SMO is relieved.[8][10] Activated SMO translocates to the primary cilium and prevents the phosphorylation and cleavage of Gli proteins.[5][8] As a result, full-length, activator forms of Gli2 and Gli3, along with Gli1, accumulate and translocate to the nucleus to activate the transcription of target genes, including GLI1 itself (in a positive feedback loop) and PTCH1.[2][7][10][12]

References

- 1. mdpi.com [mdpi.com]

- 2. Role of GLI Transcription Factors in Pathogenesis and Their Potential as New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 4. Dual degradation signals control Gli protein stability and tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]

- 7. Unique and complimentary activities of the Gli transcription factors in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hedgehog Signaling and Truncated GLI1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual degradation signals control Gli protein stability and tumor formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Selectivity of IHR-1 for Smoothened: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of IHR-1, a potent antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the molecular interactions and pathways involved to support further research and drug development efforts.

Introduction to this compound and its Role in Hedgehog Signaling

This compound is a small molecule inhibitor of the Smoothened (SMO) receptor, a class F G-protein coupled receptor (GPCR) essential for signal transduction in the Hedgehog (Hh) pathway. The Hh pathway is a crucial signaling cascade involved in embryonic development, tissue homeostasis, and carcinogenesis.[1][2] Aberrant activation of this pathway is implicated in various cancers, making SMO a significant target for therapeutic intervention.[1][3]

This compound has been identified as a potent and selective antagonist of SMO, exhibiting an IC50 of 7.6 nM.[4] A distinguishing feature of this compound is its cell membrane impermeability.[5] This property makes it a valuable tool for studying the specific roles of cell-surface SMO activity. This compound selectively inhibits the Hedgehog signaling pathway with minimal effects on other key developmental pathways such as Wnt and Notch.[4] Its mechanism of action involves blocking the accumulation of SMO in the primary cilium, a critical step for Hh pathway activation.[4][5]

Quantitative Selectivity Profile of this compound

A thorough understanding of a compound's selectivity is paramount in drug development to minimize off-target effects and predict potential side effects. While this compound is reported to be selective for the Hedgehog pathway, detailed quantitative data from broad selectivity screens are not extensively available in the public domain. The following table summarizes the known potency of this compound against its primary target, Smoothened.

| Target | Assay Type | Potency (IC50) | Reference |

| Smoothened (SMO) | Hedgehog Pathway Reporter Assay | 7.6 nM | [4] |

Further research is required to establish a comprehensive selectivity profile of this compound against a wider panel of GPCRs and other signaling pathway components.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the selectivity and mechanism of action of this compound.

Hedgehog Pathway Activity Assay (Gli-Luciferase Reporter Assay)

This cell-based assay is used to determine the potency of compounds in inhibiting the Hedgehog signaling pathway.

Principle: The assay utilizes a cell line (e.g., NIH/3T3) stably transfected with a reporter construct containing a firefly luciferase gene under the control of a Gli-responsive promoter. Gli transcription factors are the downstream effectors of the Hh pathway. Inhibition of SMO by this compound prevents the activation of Gli, leading to a decrease in luciferase expression, which is measured as a reduction in luminescence.

Protocol:

-

Cell Culture: Culture Gli-luciferase reporter cells (e.g., NIH/3T3-Gli-Luc) in DMEM supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

-

Assay Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium (DMEM with low serum).

-

Pathway Activation: Stimulate the Hedgehog pathway by adding a SMO agonist, such as SAG (Smoothened Agonist), to the wells, with the exception of the negative control wells.

-

Incubation: Add the this compound dilutions to the appropriate wells and incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

-

Data Analysis: Normalize the luciferase signal to a control (e.g., a co-transfected Renilla luciferase reporter) to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Wnt Pathway Selectivity Assay (TOPflash Reporter Assay)

This assay assesses the effect of this compound on the canonical Wnt signaling pathway.

Principle: This assay uses a cell line (e.g., HEK293T) co-transfected with a TOPflash reporter plasmid and a Renilla luciferase control plasmid. The TOPflash plasmid contains a firefly luciferase gene driven by a promoter with TCF/LEF binding sites, which are activated by β-catenin, the key mediator of the canonical Wnt pathway.

Protocol:

-

Transfection: Co-transfect HEK293T cells with the TOPflash and Renilla luciferase plasmids.

-

Assay Plating: Seed the transfected cells into 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Pathway Activation: Activate the Wnt pathway by treating the cells with a Wnt ligand (e.g., Wnt3a) or a GSK3β inhibitor (e.g., CHIR99021).

-

Incubation and Measurement: After 24 hours of incubation, measure the firefly and Renilla luciferase activities.

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to determine the effect of this compound on Wnt pathway activation.

Notch Pathway Selectivity Assay (CSL-Luciferase Reporter Assay)

This assay evaluates the impact of this compound on the Notch signaling pathway.

Principle: This assay employs a cell line (e.g., HEK293T) transfected with a reporter construct where the luciferase gene is under the control of a promoter containing CSL (CBF1/Su(H)/Lag-1) binding sites. CSL is a key transcription factor in the Notch pathway, activated by the Notch intracellular domain (NICD).

Protocol:

-

Transfection: Transfect HEK293T cells with the CSL-luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Assay Plating: Plate the transfected cells into 96-well plates.

-

Compound Treatment: Add different concentrations of this compound to the cells.

-

Pathway Activation: Co-culture the reporter cells with cells expressing a Notch ligand (e.g., Delta-like 1, Dll1) or transfect with a constitutively active form of the Notch receptor (NICD).

-

Incubation and Measurement: Following a 24-48 hour incubation, measure the luciferase activities.

-

Data Analysis: Determine the ratio of firefly to Renilla luciferase activity to assess the effect of this compound on Notch signaling.

Smoothened Ciliary Localization Assay (Immunofluorescence)

This assay visualizes the effect of this compound on the subcellular localization of SMO.

Principle: Upon Hedgehog pathway activation, SMO translocates to and accumulates in the primary cilium. This assay uses immunofluorescence microscopy to detect the co-localization of SMO with a ciliary marker.

Protocol:

-

Cell Culture and Treatment: Plate ciliated cells (e.g., NIH/3T3 or hTERT-RPE1) on coverslips. Induce ciliogenesis by serum starvation for 24-48 hours. Treat the cells with a SMO agonist (e.g., SAG) in the presence or absence of this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin or Arl13b).

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

-

Analysis: Quantify the percentage of cells showing co-localization of SMO and the ciliary marker in the different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the Hedgehog signaling pathway, the mechanism of this compound action, and the workflows for the key experimental assays.

Canonical Hedgehog Signaling Pathway

Mechanism of Action of this compound

Luciferase Reporter Assay Workflow

Immunofluorescence Workflow for Ciliary Localization

Conclusion

This compound is a potent and selective antagonist of the Smoothened receptor, acting as a valuable tool for investigating the Hedgehog signaling pathway. Its cell membrane impermeability offers a unique advantage for dissecting the roles of extracellularly accessible SMO. While its selectivity over Wnt and Notch pathways is established, a comprehensive quantitative analysis against a broader range of GPCRs and other potential off-targets is necessary to fully characterize its pharmacological profile for therapeutic development. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the selectivity and mechanism of action of this compound and similar compounds.

References

- 1. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 2. The Role of Notch, Hedgehog, and Wnt Signaling Pathways in the Resistance of Tumors to Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. web.stanford.edu [web.stanford.edu]

The Dual Role of IRE1α in Cancer Stem Cell Maintenance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, driving tumor initiation, progression, and therapeutic resistance. The Unfolded Protein Response (UPR), a cellular stress response pathway, has emerged as a critical regulator of CSC maintenance. Inositol-requiring enzyme 1α (IRE1α), a key sensor of the UPR, exhibits a paradoxical role in cancer biology. This technical guide provides an in-depth analysis of IRE1α's impact on cancer stem cell maintenance, summarizing quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to elucidate its potential as a therapeutic target. While the direct quantitative impact of IRE1α on specific CSC marker percentages is an area of active research, this document collates the existing evidence of its functional role in CSC-like phenotypes.

Introduction: The IRE1α Signaling Axis in Cancer

IRE1α is a transmembrane protein residing in the endoplasmic reticulum (ER) that functions as a sensor for ER stress, a condition arising from the accumulation of unfolded or misfolded proteins. Upon activation, IRE1α initiates two distinct downstream signaling branches: the canonical X-box binding protein 1 (XBP1) splicing pathway and the non-canonical Regulated IRE1-Dependent Decay (RIDD) of mRNA.

-

XBP1 Splicing: Activated IRE1α excises a 26-nucleotide intron from the XBP1 mRNA, leading to a frameshift and the production of a potent transcription factor, XBP1s. XBP1s upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control, generally promoting cell survival. In several cancers, the IRE1α-XBP1s axis is constitutively active and supports tumor growth and chemoresistance.

-

Regulated IRE1-Dependent Decay (RIDD): IRE1α's endonuclease activity can also degrade a subset of mRNAs and microRNAs, a process known as RIDD. The consequences of RIDD are context-dependent; it can either promote cell death by degrading pro-survival transcripts or enhance survival by degrading pro-apoptotic transcripts.

The balance between XBP1 splicing and RIDD activity is a critical determinant of cell fate under ER stress and plays a significant role in the maintenance of cancer stem cell populations.

Quantitative Data on IRE1α's Impact on Cancer Stem Cell-Related Phenotypes

The following tables summarize quantitative data from various studies investigating the effects of modulating IRE1α activity on cancer cells, with a focus on endpoints relevant to cancer stem cell biology.

| Table 1: In Vitro Efficacy of IRE1α Inhibitors on Cancer Cell Viability | |||

| Inhibitor | Cancer Type | Cell Line | IC50 / Effective Concentration |

| 4µ8C | Mantle Cell Lymphoma | Jeko-1, Mino | IC50 ≈ 1.57-1.62 µM (for XBP1s inhibition) |

| 4µ8C | Hepatocellular Carcinoma | H4IIE | > 60 µM (for reduced cell proliferation) |

| MKC-3946 | Multiple Myeloma | RPMI 8226 | Effective at 10 µM (inhibits XBP1s) |

| B-I09 | Chronic Lymphocytic Leukemia | MEC1, MEC2 | Effective at 20 µM (suppresses XBP-1s) |

| Table 2: Functional Effects of IRE1α Modulation on Cancer Stem Cell-like Phenotypes | |||

| Modulation | Cancer Type | Assay | Quantitative Effect |

| IRE1α Knockdown | Colon Cancer | Sphere Formation | Decreased stemness of colon CSCs (specific quantification not provided in the source)[1] |

| IRE1α Inhibition (MKC8866 + Paclitaxel) | Triple-Negative Breast Cancer | Mammosphere Formation | Reduced mammosphere formation[2] |

| High IRE1α Activity | Glioblastoma | Gene Expression Analysis | Correlates with downregulation of stemness markers (SOX2, SALL2, POU3F2, OLIG2)[3][4][5] |

| IRE1α Inhibition (4µ8C) + Cisplatin | Cervical Cancer (Sphere-forming cells) | Apoptosis Assay | Significant increase in apoptotic cells compared to cisplatin alone[6] |

| Table 3: In Vivo Effects of IRE1α Modulation on Tumorigenicity | |||

| Modulation | Cancer Model | Assay | Quantitative Effect |

| IRE1α Knockdown | Colon Cancer Xenograft | Tumor Growth | Suppressed xenograft growth[1] |

| IRE1α Inhibition (4µ8C) | Hepatocellular Carcinoma (chemically induced) | Tumor Burden | Reduced tumor burden[7] |

| IRE1α Knockout | Colorectal Carcinoma (syngeneic) | Tumor Growth | Enhanced tumor growth in immunocompetent mice[8] |

| IRE1α Inhibition (MKC-3946) | Multiple Myeloma (SCID-hu model) | Tumor Growth | Significantly inhibited tumor growth[9] |

Signaling Pathways and Experimental Workflows

IRE1α Signaling in Cancer Stem Cell Maintenance

The following diagram illustrates the dual signaling pathways downstream of IRE1α activation and their potential impact on cancer stem cell fate.

Caption: IRE1α signaling pathways impacting cancer stem cell fate.

Experimental Workflow for Assessing IRE1α's Role in CSCs

This diagram outlines a typical experimental workflow to investigate the impact of IRE1α inhibition on cancer stem cell properties.

Caption: Workflow for studying IRE1α's role in cancer stem cells.

Detailed Experimental Protocols

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells, which are able to form spherical colonies in non-adherent, serum-free conditions.

Materials:

-

Cancer cell line of interest

-

DMEM/F12 medium (serum-free)

-

B27 supplement

-

EGF (20 ng/mL)

-

bFGF (20 ng/mL)

-

Ultra-low attachment plates or flasks

-

IRE1α inhibitor or vehicle control

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

Protocol:

-

Culture cancer cells to 70-80% confluency.

-

Harvest cells using Trypsin-EDTA and wash with PBS.

-

Resuspend cells in serum-free sphere-forming medium (DMEM/F12 + B27 + EGF + bFGF).

-

Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.

-

Seed cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates.

-

Add IRE1α inhibitor or vehicle control at the desired concentration.

-

Incubate for 7-14 days at 37°C in a humidified incubator with 5% CO2.

-

Count the number of spheres (typically >50 µm in diameter) and measure their size using an inverted microscope with imaging software.

-

To assess self-renewal, collect spheres, dissociate them into single cells, and re-plate them under the same conditions for secondary sphere formation.

Flow Cytometry for Cancer Stem Cell Markers

This protocol allows for the quantification of cells expressing specific CSC surface markers.

Materials:

-

Single-cell suspension of cancer cells (treated with IRE1α inhibitor or control)

-

Fluorescently conjugated antibodies against CSC markers (e.g., anti-CD133-PE, anti-CD44-FITC)

-

ALDEFLUOR™ kit for measuring ALDH activity

-

Appropriate isotype control antibodies

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Harvest and wash cells, then resuspend in FACS buffer to a concentration of 1x10^6 cells/mL.

-

For ALDH activity, follow the manufacturer's protocol for the ALDEFLUOR™ kit. Briefly, incubate cells with the ALDH substrate (BAAA) with or without the ALDH inhibitor (DEAB) as a negative control.

-

For surface marker staining, add fluorescently conjugated antibodies (and isotype controls in separate tubes) to the cell suspension.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and analyze on a flow cytometer.

-

Gate on the live cell population and quantify the percentage of cells positive for each CSC marker.

In Vivo Limiting Dilution Assay for Tumorigenicity

This assay is the gold standard for functionally defining and quantifying cancer stem cells based on their ability to initiate tumors in immunocompromised mice.

Materials:

-

Cancer cells treated with IRE1α inhibitor or control

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Matrigel (optional, can enhance tumor take rate)

-

Sterile syringes and needles

-

Calipers for tumor measurement

Protocol:

-

Prepare serial dilutions of the treated and control cancer cells (e.g., 10,000, 1,000, 100, and 10 cells per injection).

-

Resuspend the cells in a mixture of PBS and Matrigel (optional).

-

Inject the cell suspensions subcutaneously or orthotopically into immunocompromised mice (typically 5-10 mice per dilution group).

-

Monitor the mice for tumor formation regularly (e.g., weekly) by palpation and caliper measurements.

-

Record the number of mice that form tumors in each dilution group over a defined period (e.g., 8-12 weeks).

-

Analyze the data using Extreme Limiting Dilution Analysis (ELDA) software to calculate the frequency of tumor-initiating cells in each treatment group.[10][11]

RT-PCR for XBP1 Splicing

This method allows for the detection and semi-quantification of the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA, providing a direct readout of IRE1α's endoribonuclease activity.

Materials:

-

Total RNA extracted from treated and control cells

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking the 26-nucleotide intron of XBP1 mRNA

-

Taq polymerase and PCR reagents

-

Agarose gel electrophoresis system

Protocol:

-

Isolate total RNA from cells and perform reverse transcription to synthesize cDNA.

-

Set up a PCR reaction using primers that amplify a region of the XBP1 cDNA spanning the splice site.

-

Perform PCR with an appropriate number of cycles to ensure amplification is in the linear range.

-

Resolve the PCR products on a high-percentage agarose gel (e.g., 3%).

-

The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band (differing by 26 bp).

-

Quantify the band intensities using densitometry software to determine the ratio of XBP1s to total XBP1.

Conclusion and Future Directions

The role of IRE1α in cancer stem cell maintenance is complex and appears to be highly context-dependent. While the IRE1α-XBP1s axis is often associated with pro-survival signals that could support CSCs, emerging evidence, particularly in glioblastoma, suggests that high IRE1α activity may promote a more differentiated, less stem-like phenotype.[3][4][5] The RIDD function of IRE1α adds another layer of complexity, with the potential to either promote or inhibit stemness depending on its specific mRNA and miRNA targets.

The development of specific IRE1α inhibitors has provided valuable tools to probe its function and has shown promise in sensitizing cancer cells, including cancer stem-like cells, to conventional therapies.[6] However, a deeper understanding of the specific downstream effectors of IRE1α in different cancer stem cell populations is required for the rational design of therapeutic strategies.

Future research should focus on:

-

Quantitative analysis of CSC marker expression following IRE1α modulation in a broader range of cancer types.

-

In-depth characterization of the RIDD targets in cancer stem cells to understand their contribution to the stem-like phenotype.

-

Preclinical studies combining IRE1α inhibitors with standard-of-care therapies to assess their efficacy in targeting the cancer stem cell population and preventing tumor recurrence.

-

Development of biomarkers to identify tumors that are most likely to respond to IRE1α-targeted therapies.

By unraveling the intricate signaling networks governed by IRE1α, we can pave the way for novel therapeutic interventions aimed at eradicating the root of cancer: the cancer stem cell.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Inhibition of endoplasmic reticulum (ER) stress sensors sensitizes cancer stem-like cells to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting IRE1α-endonuclease activity decreases tumor burden in a mouse model for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IRE1α overexpression in malignant cells limits tumor progression by inducing an anti-cancer immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoresistance in ovarian cancer: exploiting cancer stem cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Limiting Dilution Tumor Initiation Assay: An In Vivo Approach for the Study of Cancer Stem Cells | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to Hedgehog Pathway Inhibition: The Case of IHR-1

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a Hedgehog (Hh) pathway inhibitor designated as "IHR-1." The following guide is a representative technical overview constructed using information on well-characterized Hedgehog pathway inhibitors, such as Vismodegib (GDC-0449), to illustrate the scientific and technical considerations in the discovery and characterization of such a compound. The data and experimental protocols presented are based on established methodologies in the field and should be considered illustrative for a hypothetical inhibitor, this compound.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma, making it a key target for therapeutic intervention.[3][4][5] Hedgehog pathway inhibitors are a class of small molecules designed to block this signaling cascade, thereby inhibiting tumor growth.[4][6] This guide provides a comprehensive technical overview of the discovery and characterization of a hypothetical Hedgehog pathway inhibitor, herein referred to as this compound.

The Hedgehog Signaling Pathway

The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH1).[2] In the absence of the ligand, PTCH1 inhibits the activity of a G protein-coupled receptor-like protein, Smoothened (SMO).[2] Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[2][7] Activated GLI proteins then induce the expression of target genes that regulate cell proliferation, survival, and differentiation.[7]

Discovery of this compound

The discovery of novel Hedgehog pathway inhibitors often involves high-throughput screening (HTS) of large compound libraries. A common approach is a cell-based assay that utilizes a reporter gene, such as luciferase, under the control of a GLI-responsive promoter.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the Hedgehog pathway that acts by directly binding to and inhibiting the Smoothened (SMO) protein. This is a common mechanism for many clinically developed Hedgehog pathway inhibitors.

Quantitative Data for this compound

The potency and selectivity of this compound can be characterized by various in vitro assays. The following tables summarize hypothetical quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Agonist | IC50 (nM) |

| GLI-Luciferase Reporter | Shh-LIGHT2 | SAG (100 nM) | 15 |

| Alkaline Phosphatase | C3H10T1/2 | Purmorphamine (2 µM) | 25 |

| Proliferation | Medulloblastoma Cell Line | - | 50 |

Table 2: SMO Binding Affinity of this compound

| Assay Type | Radioligand | Ki (nM) |

| Radioligand Binding Assay | [³H]-Cyclopamine | 10 |

| Competition Binding Assay | BODIPY-Cyclopamine | 12 |

Experimental Protocols

-

Cell Culture: Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418.

-

Assay Procedure:

-

Cells are seeded into 384-well plates and allowed to attach overnight.

-

The medium is replaced with low-serum medium.

-

This compound is added at various concentrations.

-

The Hedgehog pathway is activated by adding a Smoothened agonist, such as SAG (Smoothened Agonist).

-

The plates are incubated for 48 hours.

-

Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Membrane Preparation: Membranes are prepared from cells overexpressing human SMO.

-

Binding Reaction:

-

The reaction mixture contains cell membranes, [³H]-cyclopamine (a radiolabeled SMO antagonist), and varying concentrations of this compound in a binding buffer.

-

The mixture is incubated to allow for binding equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

The radioactivity retained on the filter is measured by liquid scintillation counting.

-

-

Data Analysis: Ki values are determined using the Cheng-Prusoff equation.

-

Animal Model: Immunocompromised mice are subcutaneously implanted with a human medulloblastoma cell line known to have an activated Hedgehog pathway.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered orally once daily.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors are harvested to measure the expression of GLI1, a downstream target of the Hedgehog pathway, by quantitative RT-PCR or immunohistochemistry to confirm target engagement.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

This compound represents a potent and selective small molecule inhibitor of the Hedgehog signaling pathway with a clear mechanism of action targeting SMO. The in vitro and in vivo data demonstrate its potential as a therapeutic agent for cancers driven by aberrant Hedgehog signaling. Further preclinical and clinical development would be necessary to fully evaluate its safety and efficacy in patients.

References

- 1. Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]

- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IHR-1 in in vitro Cancer Cell Line Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHR-1 is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a key regulator of embryonic development and is often aberrantly activated in various cancers, contributing to tumor growth, proliferation, and metastasis.[2][3] this compound inhibits Hedgehog signaling by blocking the accumulation of Smo in the primary cilium.[1] Its high potency, with a reported IC50 of 7.6 nM, makes it a valuable tool for investigating the role of the Hedgehog pathway in cancer biology and for screening potential anti-cancer therapeutics.[1] These application notes provide detailed protocols for utilizing this compound in common in vitro assays with cancer cell lines to assess its effects on cell viability, proliferation, and migration.

This compound Quantitative Data

| Parameter | Value | Reference |

| Target | Smoothened (Smo) | [1] |

| IC50 | 7.6 nM | [1] |

| Mechanism of Action | Antagonist, blocks Smo accumulation in the primary cilium | [1] |

| Selectivity | Selective for Hedgehog signaling over Wnt and Notch pathways | [1] |

Hedgehog Signaling Pathway and this compound Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor.[3][4] In the absence of a ligand, PTCH1 inhibits the activity of the seven-transmembrane protein Smoothened (Smo).[3] Upon ligand binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium and activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[4][5] Activated GLI proteins then move to the nucleus and induce the transcription of target genes that promote cell proliferation, survival, and differentiation.[3][4] this compound exerts its inhibitory effect by directly antagonizing Smo, preventing its activation and subsequent downstream signaling, thereby blocking the pro-tumorigenic effects of an overactive Hedgehog pathway.

Caption: Hedgehog Signaling and this compound Inhibition.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on cancer cell viability and proliferation. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)[7]

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50.

-

Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-